1-[(7,7,9-trimethyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole
Overview
Description
1-[(7,7,9-trimethyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole is a chemical compound with potential applications in various scientific fields.
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activities of Spiro[4.5]dec-2-enes and Triazole Derivatives: Research has demonstrated the synthesis of a series of compounds containing the 1,2,4-triazole moiety, which exhibited significant antimicrobial activity against several microbial strains. This highlights the potential use of such compounds in developing new antimicrobial agents (Dalloul et al., 2017).
Anticancer and Antiviral Applications
Isatin 1,2,3-triazoles as Potent Inhibitors Against Caspase-3
Certain disubstituted 1,2,3-triazoles have been prepared and evaluated as inhibitors against caspase-3, a protein involved in apoptosis. These compounds have shown potential in anticancer applications (Jiang & Hansen, 2011).
Synthesis and Antiviral Properties of 1,2,4-Triazole-Related Compounds
Compounds related to 1,2,4-triazole have been synthesized and evaluated for their antiviral properties. They have shown potential as inhibitors of viruses like herpes simplex and varicella-zoster (Jones et al., 1988).
Fungicidal Applications
- Design and Synthesis of 1,2,4-Triazole Derivatives with Fungicidal Activity: Novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety have been designed and synthesized. These compounds exhibited moderate to high fungicidal activities against various phytopathogens, indicating their potential in agricultural applications (Bai et al., 2020).
Chemical Structure and Properties
- Synthesis, Crystal Structure, and Biological Activities of Triazole Compounds: The crystal structure and biological activities of certain triazole compounds have been studied, providing insights into their potential pharmacological applications and the relationship between structure and activity (Xu et al., 2008).
Properties
IUPAC Name |
1-[(7,7,9-trimethyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-4-13(2,3)8-14(5-11)18-7-12(19-14)6-17-10-15-9-16-17/h9-12H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQZEDQKCKEUMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2(C1)OCC(O2)CN3C=NC=N3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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